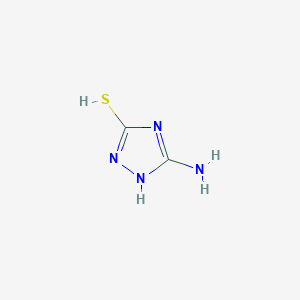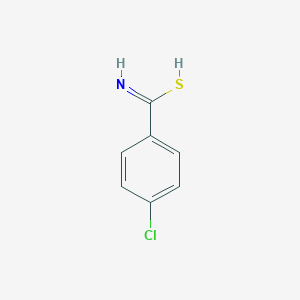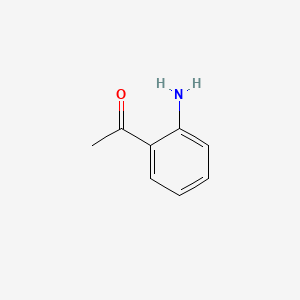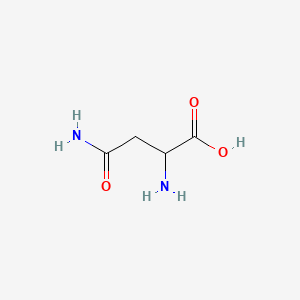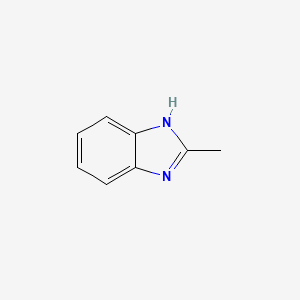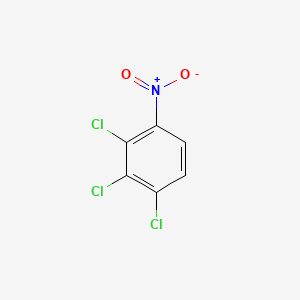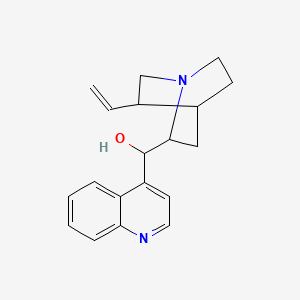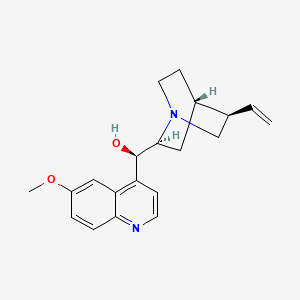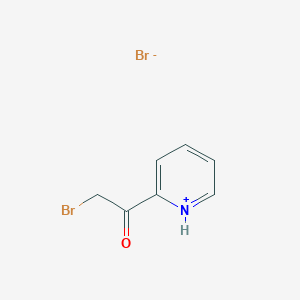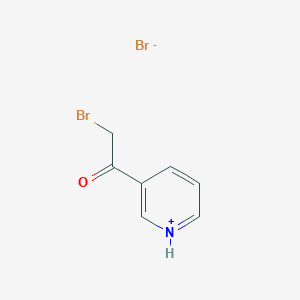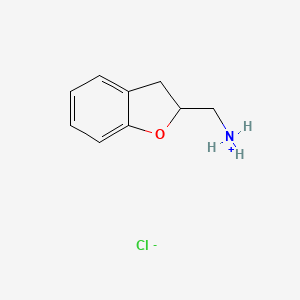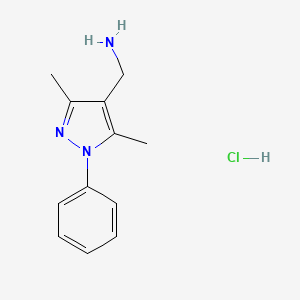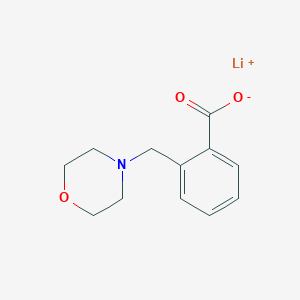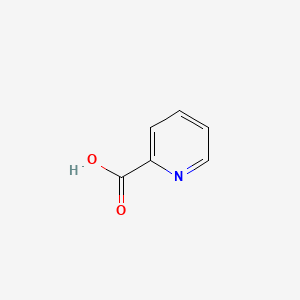
Picolinic acid
Übersicht
Beschreibung
Picolinic acid is an organic compound with the formula C5H4NCOOH. It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively . It is a white solid that is soluble in water .
Synthesis Analysis
This compound is formed from 2-methylpyridine by oxidation, e.g., by means of potassium permanganate (KMnO4) . It is also a catabolite of the amino acid tryptophan through the kynurenine pathway .
Molecular Structure Analysis
The molecular formula of this compound is C6H5NO2 . It is a pyridinemonocarboxylic acid in which the carboxy group is located at position 2 . It is a conjugate acid of a picolinate .
Chemical Reactions Analysis
This compound has been used as a substrate in the Mitsunobu reaction and in the Hammick reaction . The reaction of this compound with thionyl chloride to generate the acid chloride in situ leads not only to the N-alkyl-N-phenylpicolinamides as expected but also the corresponding 4-chloro-N-alkyl-N-phenylpicolinamides in the one pot .
Physical and Chemical Properties Analysis
This compound is a white to tan crystalline solid . Its molar mass is 123.111 g·mol−1 . It has a melting point of 136 to 138 °C (277 to 280 °F; 409 to 411 K) . It is slightly soluble (0.41%) in water .
Wissenschaftliche Forschungsanwendungen
Chromatographic Applications :
- Picolinic acid has been used as an on-column chelating agent for the reversed-phase liquid chromatographic separation of various metal ions, demonstrating effective separation and sensitive UV detection capabilities (Nesterenko, Amirova, & Bol’shova, 1994).
Biological Activities :
- It acts as a co-stimulatory agent for inducing tumoricidal activity and reactive nitrogen intermediates in murine macrophages, affecting nitric-oxide synthase (NOS) expression at the gene level (Melillo et al., 1994).
- This compound activates the transcription of the inducible nitric oxide synthase gene in murine macrophages when combined with IFN-gamma, highlighting its role in immunological responses (Melillo et al., 1995).
Analytical Chemistry :
- It serves as an effective matrix for matrix-assisted laser desorption/ionization time-of-flight mass spectrometry of oligonucleotides, proteins, and tRNA, offering advantages over other matrices (Tang et al., 1994).
Industrial Applications :
- This compound is used in reactive extraction techniques for the recovery of carboxylic acids from dilute aqueous solutions like fermentation broth, showing potential in pharmaceuticals and herbicide production (Datta & Kumar, 2014; 2015).
Molecular Biology :
- It inhibits RNA synthesis in Neurospora crassa hyphae, suggesting its impact on cellular metabolism and gene expression (Martegani, 1981).
Microbial Degradation and Catabolism :
- The identification and characterization of a pic gene cluster responsible for this compound degradation in Alcaligenes faecalis highlight its catabolic mechanisms in bacteria (Qiu et al., 2019).
Medical Research :
- Studies show that this compound has an anabolic effect on bone in vivo, which could be significant for osteoporosis treatment (Duque et al., 2020).
- It exhibits antimicrobial activities and DNA interactions, important for understanding its role in biochemical processes (Tamer et al., 2018).
Neuroscience :
- The physiological action of this compound in the human brain is studied for its neuroprotective and immunological effects, although its exact function remains to be fully understood (Grant et al., 2009).
Chemical Synthesis :
- This compound is used in the synthesis of tri- and tetrasubstituted imidazole, demonstrating its utility in catalyzing chemical reactions (Munsur, Roy, & Imon, 2020).
Neuropharmacology :
- It influences seizure susceptibility in mice, potentially playing a role in the pathogenesis of drug-resistant epilepsy (Cioczek-Czuczwar et al., 2017).
Wirkmechanismus
Target of Action
Picolinic acid primarily targets Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular functions, including viral replication and packaging . By interacting with these proteins, this compound can influence a range of biological processes.
Mode of Action
This compound works by binding to ZFPs, causing changes in their structures and disrupting zinc binding . This disruption inhibits the function of ZFPs . Additionally, this compound has been shown to selectively inhibit the entry of enveloped viruses by targeting viral membrane integrity, preventing viral-cellular membrane fusion, and impeding endocytic vesicle trafficking .
Biochemical Pathways
This compound is a catabolite of the amino acid tryptophan through the kynurenine pathway . This pathway plays a key role in the metabolism of tryptophan, an essential amino acid . Disruption or overactivation of this pathway can lead to immune system activation and accumulation of potentially neurotoxic compounds .
Pharmacokinetics
It is known that this compound is a pyridine carboxylate metabolite of tryptophan and is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
This compound has been shown to be an anti-viral both in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . Its function is unclear, but it has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in its natural form, this compound stays inside the body only for a short duration and is usually excreted out quickly
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Picolinic acid plays a significant role in biochemical reactions, particularly in the metabolism of tryptophan. It interacts with several enzymes and proteins, including tryptophan 2,3-dioxygenase and indoleamine 2,3-dioxygenase, which are involved in the initial steps of tryptophan catabolism . This compound also interacts with metal ions, forming stable complexes that can influence various biochemical pathways. For example, its interaction with zinc ions is crucial for the regulation of immune responses and enzyme activities.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In immune cells, this compound can modulate the production of cytokines and other signaling molecules, thereby affecting immune responses . Additionally, this compound has been reported to impact neuronal cells by influencing neurotransmitter metabolism and potentially playing a role in neuroprotection .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to chelate metal ions and interact with enzymes and proteins. This compound binds to zinc ions, forming complexes that can modulate the activity of zinc-dependent enzymes and transcription factors . This interaction can lead to changes in gene expression and enzyme activity, influencing various cellular processes. This compound also inhibits the activity of certain enzymes, such as indoleamine 2,3-dioxygenase, which can affect tryptophan metabolism and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under physiological conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term exposure to this compound has been shown to affect cellular function, including alterations in gene expression and enzyme activities . In vitro and in vivo studies have demonstrated that this compound can have sustained effects on immune responses and cellular metabolism over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance immune responses and improve cognitive function in animal studies . At high doses, this compound can exhibit toxic effects, including neurotoxicity and immunosuppression . Threshold effects have been observed, where the beneficial effects of this compound are seen at specific dosage ranges, while adverse effects occur at higher concentrations .
Metabolic Pathways
This compound is involved in the kynurenine pathway of tryptophan metabolism. It is produced from the intermediate kynurenine and can be further metabolized to quinolinic acid, a precursor of nicotinamide adenine dinucleotide (NAD+) . This compound interacts with enzymes such as tryptophan 2,3-dioxygenase and indoleamine 2,3-dioxygenase, which regulate its production and metabolism . These interactions can influence metabolic flux and the levels of various metabolites in the kynurenine pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can cross cell membranes and accumulate in specific cellular compartments, such as the cytoplasm and nucleus . This compound’s interaction with metal ions, particularly zinc, can influence its localization and accumulation within cells . Additionally, transporters such as the zinc transporter family may play a role in the cellular uptake and distribution of this compound .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with metal ions and binding proteins. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization can affect its activity and function, as it can interact with different enzymes and proteins in these compartments. Post-translational modifications and targeting signals may also play a role in directing this compound to specific organelles .
Eigenschaften
IUPAC Name |
pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOXPEMLGUPBBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Record name | picolinic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Picolinic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57665-05-1 (hydrochloride salt), 636-80-6 (hydrochloride) | |
| Record name | Picolinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7031903 | |
| Record name | Picolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7031903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or off-white crystalline powder; [MSDSonline], Solid | |
| Record name | Picolinic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8623 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Picolinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>18.5 [ug/mL] (The mean of the results at pH 7.4), 960 mg/mL at 20 °C | |
| Record name | SID57264398 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Picolinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00789 [mmHg] | |
| Record name | Picolinic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8623 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
As a therapeutic agent, the molecule works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function. | |
| Record name | Picolinic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05483 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
98-98-6, 32075-31-3, 88161-53-9 | |
| Record name | Picolinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picolinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032075313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nikogamol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088161539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picolinic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05483 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | picolinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinecarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Picolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7031903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICOLINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZV2W997JQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Picolinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136.5 °C | |
| Record name | Picolinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

